PACAP38 is a neuropeptide belonging to the vasoactive intestinal peptide (VIP)-secretin-glucagon family. It was first isolated from ovine hypothalamic extracts in 1989 due to its ability to stimulate adenylate cyclase activity in rat anterior pituitary cells. [] PACAP38 is widely distributed in the central and peripheral nervous systems, as well as in various endocrine and exocrine glands. [] This neuropeptide exerts a diverse range of biological effects, including neurotransmission, neuroprotection, neuromodulation, and regulation of endocrine and exocrine secretion. [, ] PACAP38 is also involved in numerous physiological processes, such as growth, development, metabolism, and immune responses. [, ]
PACAP38 primarily exerts its effects by binding to three G protein-coupled receptors: PAC1, VPAC1, and VPAC2. [] These receptors are differentially expressed in various tissues, contributing to the diverse biological actions of PACAP38. The PAC1 receptor is highly specific for PACAP38, while VPAC1 and VPAC2 receptors bind both PACAP38 and VIP with similar affinity. []
Upon binding to its receptors, PACAP38 activates multiple intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, the phospholipase C (PLC) pathway, and the mitogen-activated protein kinase (MAPK) pathway. [] These signaling cascades, in turn, regulate various cellular processes, including gene expression, protein phosphorylation, and ion channel activity. [, ]
PACAP38 is extensively studied for its role in neuroprotection, neurotransmission, and neuronal differentiation. In several experimental models, PACAP38 has demonstrated neuroprotective effects against various insults, including ischemia, excitotoxicity, and oxidative stress. [] For instance, PACAP38 protects hippocampal neurons from ischemic damage by reducing apoptosis and promoting cell survival. []
In addition to its neuroprotective role, PACAP38 also acts as a neurotransmitter and neuromodulator, influencing neuronal excitability and synaptic plasticity. [] For example, PACAP38 modulates the release of various neurotransmitters, such as glutamate, gamma-aminobutyric acid (GABA), and dopamine, affecting neuronal communication. [] Furthermore, PACAP38 influences synaptic plasticity by modulating the phosphorylation and trafficking of glutamate receptors, crucial for learning and memory. []
Moreover, PACAP38 is implicated in neuronal differentiation and development. It promotes neurite outgrowth, enhances neuronal survival, and regulates the expression of various genes involved in neuronal development. []
PACAP38 is known to regulate various endocrine functions. It stimulates the release of several pituitary hormones, including growth hormone (GH), prolactin, and luteinizing hormone (LH). [, ] PACAP38 also influences hormone secretion from other endocrine glands, such as the pancreas and adrenal glands. [] For instance, PACAP38 stimulates insulin secretion from pancreatic beta cells, potentially influencing glucose homeostasis. []
PACAP38 has been shown to modulate immune responses by influencing the function of various immune cells. It inhibits the production of pro-inflammatory cytokines, such as interleukin-10 (IL-10), in lymphocytes, potentially contributing to the resolution of inflammation. [] PACAP38 also regulates the activity of mast cells, which play a role in allergic reactions and inflammatory processes. []
PACAP38 exerts various effects on the cardiovascular system. It induces vasodilation, potentially influencing blood pressure regulation. [] PACAP38 also affects cardiac function, displaying cardioprotective effects in experimental models of heart failure. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: